
N,4-dimethyl-N'-(3-phenyl-2-propen-1-ylidene)benzenesulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,4-dimethyl-N'-(3-phenyl-2-propen-1-ylidene)benzenesulfonohydrazide, commonly known as DPBSH, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. DPBSH belongs to the class of hydrazones, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of DPBSH is not fully understood. However, it has been suggested that DPBSH exerts its biological activities through the inhibition of various enzymes and signaling pathways. DPBSH has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. DPBSH has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
DPBSH has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells and induce apoptosis. DPBSH has also been shown to reduce inflammation and oxidative stress. In addition, DPBSH has been reported to exhibit neuroprotective effects by reducing neuronal damage and improving cognitive function.
実験室実験の利点と制限
DPBSH has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits diverse biological activities. However, DPBSH also has some limitations. Its mechanism of action is not fully understood, and its potential toxicity and side effects need to be further investigated.
将来の方向性
There are several future directions for the research on DPBSH. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential toxicity and side effects in more detail. In addition, DPBSH could be further developed as a potential drug candidate for the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders.
Conclusion:
In conclusion, DPBSH is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. It exhibits diverse biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral activities. DPBSH has the potential to be used in the development of novel drugs for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action, potential toxicity, and side effects.
合成法
DPBSH can be synthesized through the reaction of 4-dimethylaminobenzaldehyde and 3-phenylpropenal in the presence of hydrazine hydrate and sulfuric acid. The reaction yields a yellow crystalline solid, which is then recrystallized from ethanol to obtain pure DPBSH.
科学的研究の応用
DPBSH has been extensively studied for its potential therapeutic properties. It has been reported to exhibit anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral activities. DPBSH has also been shown to possess antioxidant and neuroprotective properties. Due to its diverse biological activities, DPBSH has the potential to be used in the development of novel drugs for the treatment of various diseases.
特性
IUPAC Name |
N,4-dimethyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-15-10-12-17(13-11-15)22(20,21)19(2)18-14-6-9-16-7-4-3-5-8-16/h3-14H,1-2H3/b9-6+,18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBWIDLNEVXLTK-RZZDJWKDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)N=CC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)/N=C/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

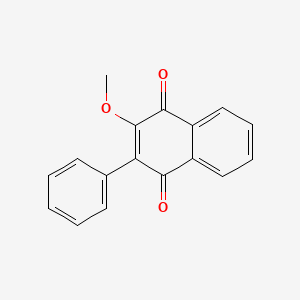
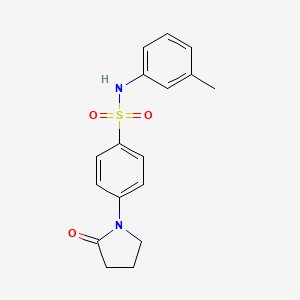
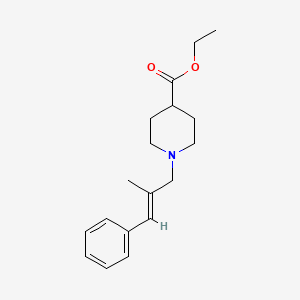
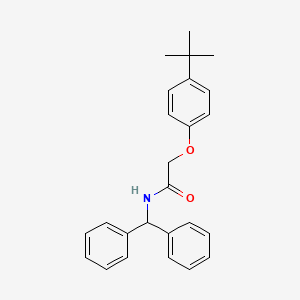
![1-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B5693490.png)

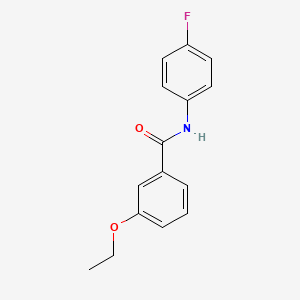
![4-methyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B5693512.png)

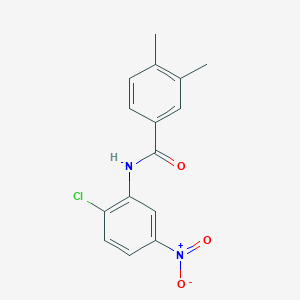
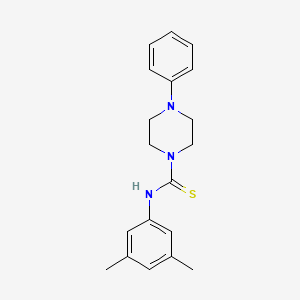

![N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B5693556.png)
![2-(4-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinazolinamine](/img/structure/B5693559.png)